molecular formula C7H12ClN3OS B2799146 4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride CAS No. 2097936-82-6

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride

Cat. No.: B2799146
CAS No.: 2097936-82-6
M. Wt: 221.7
InChI Key: OFZZKMYXNJBXOY-UHFFFAOYSA-N
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Description

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted with a 1,2,5-thiadiazole moiety via an ether linkage. The 1,2,5-thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its electron-deficient aromatic character.

Properties

IUPAC Name

3-piperidin-4-yloxy-1,2,5-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c1-3-8-4-2-6(1)11-7-5-9-12-10-7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZKMYXNJBXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NSN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with a thiadiazole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3-chloro-1,2,5-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(1,3-Thiazol-2-yloxy)methyl]piperidine Hydrochloride

Structural Differences :

  • The thiazole ring (1,3-thiazole) replaces the thiadiazole (1,2,5-thiadiazole), reducing nitrogen content from two to one.
  • A methylene bridge (-CH2-) connects the heterocycle to the piperidine, unlike the direct ether linkage in the target compound.

Physicochemical Properties :

  • Molecular formula: C9H15ClN2OS
  • Average mass: 234.742 g/mol
  • ChemSpider ID: 29293289

Functional Implications :

  • Thiazole’s lower electron deficiency may reduce reactivity compared to thiadiazole, altering metabolic stability or intermolecular interactions .

Paroxetine Hydrochloride and Related Compounds

Structural Differences :

  • Paroxetine derivatives (e.g., USP Paroxetine Related Compound B) feature a benzodioxole or fluorophenyl group attached via a methylene bridge to the piperidine.
  • Example: (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride (C19H20FNO3·HCl, MW 365.83) .

Functional Implications :

  • Bulky aromatic substituents (e.g., benzodioxole) enhance lipophilicity, favoring blood-brain barrier penetration (critical for SSRIs like paroxetine).
  • Fluorine atoms improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

Pioglitazone Hydrochloride Derivatives

Structural Differences :

  • Pioglitazone (C19H20N2O3S·HCl) contains a thiazolidinedione ring instead of thiadiazole, with a pyridylethoxybenzyl side chain.

Functional Implications :

  • Thiazolidinedione acts as a peroxisome proliferator-activated receptor (PPAR-γ) agonist, highlighting how heterocycle choice dictates therapeutic target (e.g., antidiabetic vs. CNS applications) .

Other Piperidine Derivatives

  • 4-Aminopiperidine dihydrochloride (compound 20): Lacks heterocyclic substituents, emphasizing the role of the thiadiazole in electronic modulation.
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride (compound 22): Features a boronate ester for Suzuki coupling, illustrating synthetic versatility compared to the target compound’s fixed heterocycle .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Relevance
4-(1,2,5-Thiadiazol-3-yloxy)piperidine HCl Not explicitly provided Estimated ~240–250 Direct thiadiazole-ether linkage Potential CNS modulation
4-[(1,3-Thiazol-2-yloxy)methyl]piperidine HCl C9H15ClN2OS 234.74 Thiazole + methylene spacer Unspecified
Paroxetine HCl (Related Compound B) C19H20FNO3·HCl 365.83 Benzodioxole + fluorophenyl SSRI activity
Pioglitazone HCl C19H20N2O3S·HCl 392.90 Thiazolidinedione + pyridylethoxy Antidiabetic (PPAR-γ agonist)

Research Findings and Implications

  • Electronic Effects : Thiadiazole’s electron-deficient nature may enhance binding to electron-rich targets (e.g., enzymes or receptors) compared to thiazole or benzodioxole derivatives .
  • Synthetic Challenges : Direct ether linkages (as in the target compound) require precise oxidative coupling, whereas methylene-spaced analogs (e.g., paroxetine) utilize nucleophilic substitutions .
  • Metabolic Stability : Thiadiazole’s resistance to hydrolysis compared to ester-containing compounds (e.g., pioglitazone) could improve oral bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(1,2,5-thiadiazol-3-yloxy)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a piperidine derivative and a thiadiazolyl electrophile. For example, coupling 4-hydroxypiperidine with 3-chloro-1,2,5-thiadiazole under basic conditions (e.g., NaH in DMF) can yield the intermediate, which is then converted to the hydrochloride salt via HCl treatment . Optimization includes controlling temperature (40–60°C) and reaction time (6–12 hrs) to maximize yield. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine-thiadiazole linkage. Key signals include the thiadiazole ring protons (δ 8.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 246.0521 for C7_7H11_{11}N3_3OSCl).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) .

Q. How can researchers evaluate the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Piperidine hydrochloride salts generally exhibit good aqueous solubility (>10 mM) due to ionic character .
  • Stability : Incubate at 37°C in assay buffers (e.g., RPMI-1640) and analyze degradation via LC-MS over 24–72 hrs. Adjust storage to -20°C under desiccation to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in substitution reactions involving the thiadiazole ring?

  • Methodological Answer : The thiadiazole’s electron-deficient nature directs electrophilic substitutions to the 4-position. Conflicting reactivity (e.g., unexpected byproducts) may arise from competing pathways, such as ring-opening under strong acidic/basic conditions. DFT calculations (e.g., Gaussian 09) model charge distribution to predict reactive sites, while in situ IR monitors intermediate formation .

Q. How can structural discrepancies in spectral data be resolved during characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., piperidine chair vs. boat conformations) by growing single crystals in ethanol/ethyl acetate .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperidine H-2/H-6) and confirm regiochemistry of the thiadiazole-piperidine bond .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodological Answer :

  • ADME Profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and tissue distribution in rodent models. Use LC-MS/MS for quantification .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and screen for Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Safety and Handling

Q. What precautions are essential for safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.
  • First Aid : For skin contact, rinse with water for 15 mins; seek medical attention if irritation persists .

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